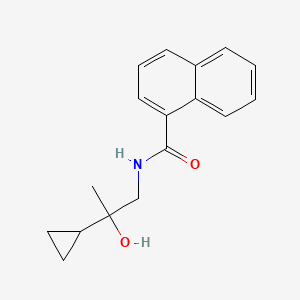

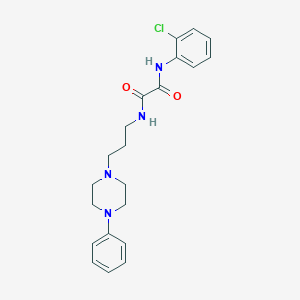

N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The amide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The cyclopropyl group might undergo ring-opening reactions under certain conditions.Wissenschaftliche Forschungsanwendungen

Diastereoisomeric Atropisomers Synthesis

Research has shown that 2-substituted N,N-diethyl or N,N-diisopropyl 1-naphthamides exist as stable atropisomers, highlighting the compound's significance in stereoisomerism studies. The synthesis of these compounds involves the addition of aldehydes to ortholithiated N,N-dialkyl 1-naphthamides, proceeding with moderate to good diastereoselectivity in favor of the a RS (syn) diastereoisomer (Bowles, Clayden, & Tomkinson, 1995). This research opens avenues for the exploration of N-(2-cyclopropyl-2-hydroxypropyl)-1-naphthamide in stereoselective synthesis and the potential development of novel atropisomeric compounds.

Solubilization of Organic Compounds

The solubilization of low-polarity organic compounds by hydroxypropyl-β-cyclodextrin (HPCD) has been investigated, demonstrating the ability to significantly increase the apparent aqueous solubilities of several compounds, including naphthalene derivatives (Wang & Brusseau, 1993). This study suggests potential applications of this compound in enhancing solubility and bioavailability of hydrophobic compounds, making it a candidate for further research in drug formulation and delivery systems.

Antiprotozoal and Cytotoxic Activities

Naphthalene derivatives have been explored for their antiprotozoal and cytotoxic activities. A study on the roots of Diospyros assimilis identified naphthalene derivatives with moderate inhibitory effects on protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium. These findings indicate the potential for this compound and similar compounds in the development of new antiprotozoal agents (Ganapaty et al., 2006).

Solubilization by Complexation

The effects of HPCD on the solubility of naphthoquinones have been studied, revealing that complexation with HPCD can enhance the solubility of these compounds. This research suggests the possibility of using cyclodextrins to improve the solubility and delivery of this compound (Linares, Bertorello, & Longhi, 1997).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to predict its mechanism of action.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-17(20,13-9-10-13)11-18-16(19)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13,20H,9-11H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKPLZAQCUVCHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)(C3CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

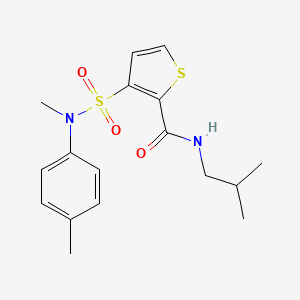

![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)

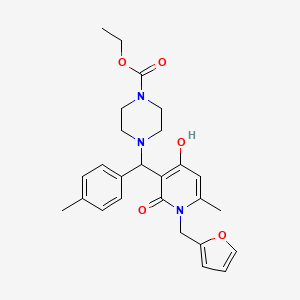

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2380179.png)

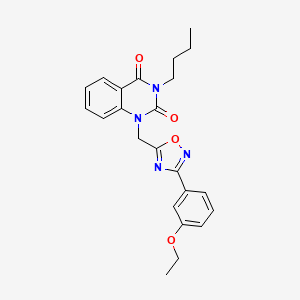

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)

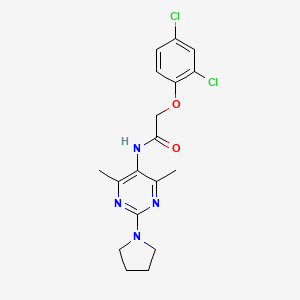

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)